2-(2-フルオロベンゾイル)ピリジン

説明

科学的研究の応用

2-(2-Fluorobenzoyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

作用機序

Target of Action

Fluoropyridines, a group to which 2-(2-fluorobenzoyl)pyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine .

Mode of Action

It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 2-(2-Fluorobenzoyl)pyridine might interact with its targets in a unique manner, potentially influencing the targets’ functions or structures.

Biochemical Pathways

It is known that bacteria can degrade pyridine, a similar compound, via specific metabolic pathways . This suggests that 2-(2-Fluorobenzoyl)pyridine might also be involved in similar biochemical pathways, potentially affecting downstream effects.

Pharmacokinetics

In general, the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It is known that fluoropyridines have interesting and unusual physical, chemical, and biological properties , suggesting that 2-(2-Fluorobenzoyl)pyridine might also have significant molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Fluorobenzoyl)pyridine. For instance, moisture is an essential component for the growth of bacteria, and desiccation or drying can have a severe effect on microbes . Temperature is another crucial factor that can influence the growth of organisms . Therefore, these environmental factors might also affect the action of 2-(2-Fluorobenzoyl)pyridine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzoyl)pyridine typically involves the reaction of 2-fluorobenzoyl chloride with 2-pyridylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature for several hours, followed by the addition of water to quench the reaction. The organic layer is then separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the crude product, which is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-(2-Fluorobenzoyl)pyridine can be scaled up using similar reaction conditions. The use of high-pressure autoclaves and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts such as platinum on carbon or Raney nickel can facilitate the hydrogenation steps involved in the synthesis .

化学反応の分析

Types of Reactions

2-(2-Fluorobenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the methanone group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-(2-fluorophenyl)-2-pyridinylcarboxylic acid.

Reduction: 2-(2-fluorophenyl)-2-pyridinol.

Substitution: 2-(2-aminophenyl)-2-pyridinylmethanone or 2-(2-thiolphenyl)-2-pyridinylmethanone

類似化合物との比較

Similar Compounds

- (2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone

- (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone

- (2-Fluorophenyl)[2-(methylsulfanyl)-4-pyrimidinyl]methanone

Uniqueness

2-(2-Fluorobenzoyl)pyridine is unique due to its specific combination of a fluorophenyl and pyridinyl group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research applications .

生物活性

2-(2-Fluorobenzoyl)pyridine, a compound characterized by a pyridine ring and a fluorobenzoyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. The fluorine atom in its structure may enhance lipophilicity and bioavailability, which are critical for pharmacological efficacy. This article explores the biological activity of 2-(2-Fluorobenzoyl)pyridine, including its mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.

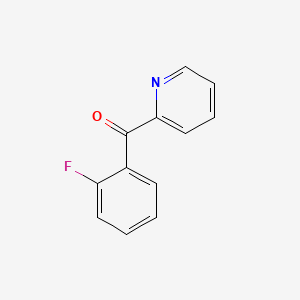

Chemical Structure and Properties

The structural formula of 2-(2-Fluorobenzoyl)pyridine is represented as follows:

This compound features:

- A pyridine ring providing basicity and potential interaction sites.

- A fluorobenzoyl group that contributes to its unique reactivity profile.

The biological activity of 2-(2-Fluorobenzoyl)pyridine is attributed to several mechanisms:

- Enzyme Inhibition: It has been observed that similar compounds can inhibit various enzymes, potentially affecting metabolic pathways.

- Protein Interaction: Studies indicate that such compounds may interact with proteins and nucleic acids, influencing biochemical pathways critical for cellular function.

- Antimicrobial Activity: Preliminary research suggests that 2-(2-Fluorobenzoyl)pyridine exhibits antimicrobial properties, potentially making it useful in treating infections.

Biological Activity Overview

The biological activities of 2-(2-Fluorobenzoyl)pyridine can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antioxidant | Potential to scavenge free radicals. |

| Anti-inflammatory | May reduce inflammation through enzyme inhibition. |

| Anticancer Potential | Similar compounds have shown promise in cancer therapy. |

Comparative Analysis with Similar Compounds

Understanding the differences between 2-(2-Fluorobenzoyl)pyridine and structurally similar compounds can provide insights into its unique biological properties. The following table compares it with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(Benzoyl)pyridine | Aromatic | Lacks fluorine; different electronic properties |

| 3-(Fluorobenzoyl)pyridine | Aromatic | Fluorine at a different position affects reactivity |

| 4-(Fluorobenzoyl)pyridine | Aromatic | Similar reactivity but different substitution patterns |

| 2-(Chlorobenzoyl)pyridine | Aromatic | Chlorine is less electronegative than fluorine |

This comparison highlights how variations in substituent position and type can significantly affect chemical behavior and biological activity.

Case Studies and Research Findings

- Antimicrobial Studies: Research has demonstrated that 2-(2-Fluorobenzoyl)pyridine exhibits significant antimicrobial activity against a range of pathogens. For example, it showed effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent.

- Antioxidant Activity: In vitro studies have suggested that this compound can act as a free radical scavenger, which may contribute to its anti-inflammatory effects. These findings align with studies on similar fluorinated compounds that exhibit enhanced antioxidant properties.

- Potential in Cancer Therapy: Preliminary investigations into the anticancer properties of 2-(2-Fluorobenzoyl)pyridine have indicated that it may inhibit tumor cell proliferation. Further research is needed to elucidate the specific pathways involved.

特性

IUPAC Name |

(2-fluorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJUUEIQHLXBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211435 | |

| Record name | Methanone, (2-fluorophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6238-65-9 | |

| Record name | Methanone, (2-fluorophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-fluorophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。